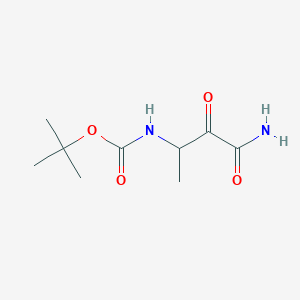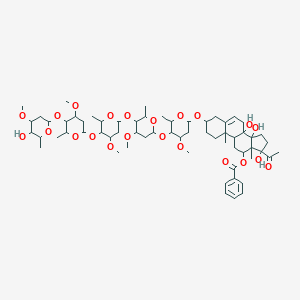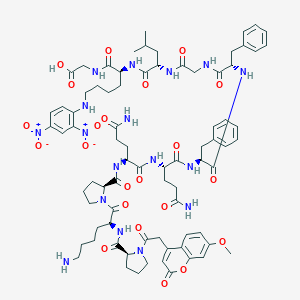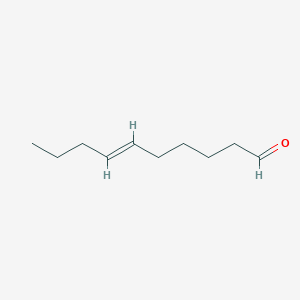![molecular formula C22H28N2O7 B235412 N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235412.png)
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by multiple methoxy groups and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4,5-dimethoxy-2-nitroaniline with morpholine under specific conditions to form the intermediate 4,5-dimethoxy-2-morpholinophenylamine.
Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine.
科学的研究の応用
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide
- 5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
Uniqueness
N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of methoxy groups and a morpholine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H28N2O7 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H28N2O7/c1-26-17-12-15(16(13-18(17)27-2)24-6-8-31-9-7-24)23-22(25)14-10-19(28-3)21(30-5)20(11-14)29-4/h10-13H,6-9H2,1-5H3,(H,23,25) |
InChIキー |
XFXNCXFOYQYRGP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a](/img/structure/B235332.png)




![N-[3-bromo-4-(morpholin-4-yl)phenyl]-2-methylbenzamide](/img/structure/B235352.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B235407.png)


![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
